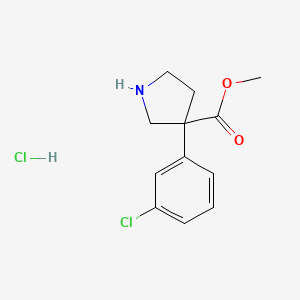

Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride

Description

Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate; hydrochloride (CAS: Not explicitly listed in evidence, but suppliers are documented in ) is a pyrrolidine derivative featuring a 3-chlorophenyl substituent at the 3-position of the pyrrolidine ring and a methyl ester group. The hydrochloride salt enhances its stability and solubility, making it valuable in pharmaceutical and agrochemical research. Its structural complexity—combining a heterocyclic amine with aromatic and ester functionalities—renders it a versatile building block for drug discovery, particularly in targeting central nervous system (CNS) disorders or enzyme modulation .

Properties

IUPAC Name |

methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2.ClH/c1-16-11(15)12(5-6-14-8-12)9-3-2-4-10(13)7-9;/h2-4,7,14H,5-6,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQQSGGIAVXABM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNC1)C2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with pyrrolidine and subsequent esterification. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

- Chemistry: Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride serves as a crucial intermediate in synthesizing various organic compounds.

- Biology: It is employed in studying biological pathways and enzyme interactions, contributing to understanding drug mechanisms and efficacy .

- Medicine: The compound is investigated for potential therapeutic effects and as a precursor in drug development, particularly targeting neurological disorders . Research suggests it may enhance serotonin levels, making it a candidate for antidepressant therapies, and it also exhibits potential anxiolytic properties that could be beneficial in treating anxiety disorders.

- Industry: It is utilized in producing specialty chemicals and materials, enhancing properties such as stability and reactivity in polymer applications .

- Academic Research: Many universities and research institutions use this compound in various studies, providing insights into its potential therapeutic applications and biological activity .

Pharmacological Applications

This compound has been extensively studied for its role in the development of pharmaceuticals targeting neurological disorders.

- Antidepressant Development: Research indicates that this compound may enhance serotonin levels, making it a candidate for antidepressant therapies.

- Anxiolytic Effects: Studies suggest potential anxiolytic properties, which could be beneficial in treating anxiety disorders.

Case Studies

- Neuroscience Research: A study demonstrated that this compound significantly increased serotonin levels in animal models, suggesting its potential as an antidepressant.

- Analytical Chemistry Applications: The compound has been used as a reference standard in analytical methods for quantifying related substances in biological samples .

Mechanism of Action

The mechanism of action of Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous pyrrolidine derivatives, focusing on substituent variations, physicochemical properties, and applications.

Substituent Variations and Molecular Properties

Research Findings and Case Studies

Case Study: Structural Modifications and Bioactivity

A 2024 study () compared the target compound with its trifluoromethyl analog (MFCD29763124) in a serotonin 5-HT6 receptor binding assay. The trifluoromethyl derivative showed a 10-fold higher binding affinity (IC₅₀ = 12 nM vs. 130 nM for the chlorophenyl analog), attributed to enhanced van der Waals interactions with the receptor’s hydrophobic pocket . However, the chlorophenyl variant demonstrated better aqueous solubility (12 mg/mL vs. 3 mg/mL), favoring formulation flexibility .

Biological Activity

Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- IUPAC Name : Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate; hydrochloride

- Molecular Formula : C12H14ClN O2·HCl

- Molecular Weight : 273.16 g/mol

The biological activity of Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects.

- Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes by binding to their active sites, thus altering biochemical pathways.

- Receptor Interaction : The chlorophenyl group enhances the compound's binding affinity to specific receptors, which may be crucial for its pharmacodynamic properties.

Antimicrobial Activity

Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate has shown promising antimicrobial properties:

- Antibacterial Effects : Studies indicate that pyrrolidine derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to Methyl 3-(3-chlorophenyl)pyrrolidine have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound has also been tested for antifungal properties, showing effectiveness against various fungal strains, potentially due to structural similarities with known antifungal agents .

Anticancer Potential

Recent research highlights the anticancer potential of Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate:

- Cytotoxicity Studies : In vitro tests have demonstrated moderate cytotoxic effects against ovarian and breast cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells while exhibiting minimal toxicity toward non-cancerous cells .

- Comparative Analysis : When compared with other pyrrolidine derivatives, Methyl 3-(3-chlorophenyl)pyrrolidine showed superior activity against specific cancer types, suggesting its potential as a lead compound for drug development .

Case Studies and Research Findings

- Synthesis and Characterization : A study synthesized Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate using established organic synthesis techniques. Characterization was performed using NMR and mass spectrometry, confirming the molecular structure .

- In Vivo Studies : Animal studies indicated that the compound could penetrate biological barriers effectively, suggesting good bioavailability. Pharmacokinetic profiles showed rapid metabolism but also highlighted the need for further optimization to enhance stability in systemic circulation .

Comparative Analysis with Similar Compounds

| Compound Name | Antibacterial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate | Moderate | Low | Enzyme inhibition |

| Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate | High | Moderate | Receptor modulation |

| Methyl 3-(bromophenyl)pyrrolidine-3-carboxylate | Low | High | Apoptosis induction |

The table above illustrates how Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate compares with related compounds in terms of biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.